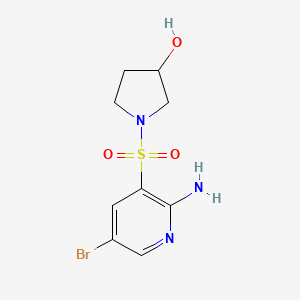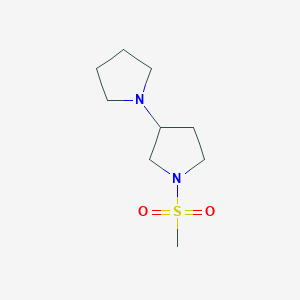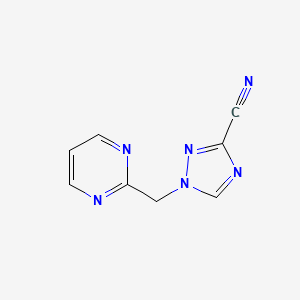![molecular formula C12H11F2N3 B7568608 N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFPM and is a pyrimidine derivative. DFPM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of DFPM is not fully understood. However, it has been proposed that DFPM exerts its biological activities by inhibiting the activity of specific enzymes or proteins in the cell. DFPM has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for the development of anticancer drugs. DFPM has also been shown to inhibit the growth of various fungal strains, making it a potential candidate for the development of antifungal drugs.
实验室实验的优点和局限性
DFPM has several advantages for use in lab experiments. DFPM is a stable and easily synthesizable compound, making it readily available for research purposes. DFPM has also been shown to exhibit potent biological activities, making it a potential candidate for the development of therapeutics. However, DFPM also has some limitations for use in lab experiments. DFPM is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DFPM.
未来方向
There are several future directions for research on DFPM. One potential direction is the development of DFPM-based anticancer drugs. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DFPM-based antifungal drugs. DFPM has been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs. Further research is needed to fully understand the potential therapeutic applications of DFPM.
合成方法
The synthesis of DFPM involves the reaction of 2,4-difluorobenzylamine with 4-methylpyrimidin-2-ylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield DFPM as a final product. The synthesis of DFPM has been optimized to yield high purity and yield.
科学研究应用
DFPM has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DFPM is in the field of medicinal chemistry. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. DFPM has also been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs.
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c1-8-4-5-15-12(17-8)16-7-9-2-3-10(13)6-11(9)14/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCPBUXNREWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)



![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
